4-ニトロフェニルブチレート

概要

説明

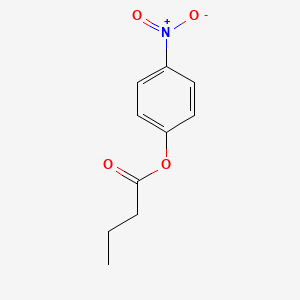

4-Nitrophenyl Butyrate is an organic compound with the molecular formula C10H11NO4. It is an ester formed from butyric acid and 4-nitrophenol. This compound is commonly used as a substrate in enzymatic assays to measure esterase and lipase activity. The hydrolysis of 4-Nitrophenyl Butyrate by these enzymes releases 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm .

科学的研究の応用

4-Nitrophenyl Butyrate has a wide range of applications in scientific research:

Enzyme Assays: It is widely used as a substrate in assays to measure the activity of esterases and lipases.

Biochemical Studies: The compound is used to study the kinetics and mechanisms of enzyme-catalyzed reactions.

Industrial Biotechnology: In industrial biotechnology, 4-Nitrophenyl Butyrate is used to screen and optimize enzyme formulations for applications in biocatalysis and biotransformation processes.

Medical Research: The compound is utilized in medical research to study the role of esterases and lipases in various physiological and pathological processes.

作用機序

4-ニトロフェニルブチレートの作用機序は、エステラーゼとリパーゼによる加水分解を含みます。酵素はエステル結合の開裂を触媒し、4-ニトロフェノールと酪酸が生成されます。触媒プロセスには、酵素-基質複合体の形成、それに続くエステル結合のカルボニル炭素への求核攻撃が含まれます。 これにより、生成物の放出と活性酵素の再生が起こります .

6. 類似の化合物との比較

類似の化合物

4-ニトロフェニルアセテート: 4-ニトロフェニルブチレートと同様に、この化合物は、酵素アッセイの基質として使用され、エステラーゼ活性を測定します。

4-ニトロフェニルパルミテート: この化合物は、リパーゼ活性を研究するために使用され、4-ニトロフェノールとパルミチン酸に加水分解されます。

4-ニトロフェニルプロピオネート: 生化学アッセイで酵素の速度論とメカニズムを調べるために使用される別のエステルです。

独自性

4-ニトロフェニルブチレートは、エステラーゼとリパーゼの活性を測定するための特定の用途により、独自です。 その加水分解により、4-ニトロフェノールが放出され、これは分光光度計で簡単に検出できるため、生化学研究において貴重なツールとなります .

生化学分析

Biochemical Properties

4-Nitrophenyl butyrate plays a significant role in biochemical reactions as a substrate for esterase and lipase enzymes. These enzymes hydrolyze 4-Nitrophenyl butyrate, releasing the chromophore 4-nitrophenolate, which can be spectrophotometrically analyzed at 415 nm . This reaction is crucial for studying enzyme kinetics and activity. The interaction between 4-Nitrophenyl butyrate and these enzymes is specific, with the ester bond being the primary site of enzymatic action .

Cellular Effects

4-Nitrophenyl butyrate influences various cellular processes by serving as a substrate for esterase and lipase enzymes. In cells, the hydrolysis of 4-Nitrophenyl butyrate can be used to measure esterase activity, which is essential for understanding cellular metabolism and enzyme function . This compound can affect cell signaling pathways and gene expression by modulating enzyme activity, thereby influencing cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl butyrate involves its hydrolysis by esterase and lipase enzymes. These enzymes bind to the ester bond of 4-Nitrophenyl butyrate, cleaving it to release 4-nitrophenolate . This reaction is crucial for studying enzyme kinetics and understanding the catalytic mechanisms of these enzymes. The binding interactions between 4-Nitrophenyl butyrate and the enzymes are specific and involve the active site of the enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl butyrate can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C . Long-term studies have shown that the hydrolysis of 4-Nitrophenyl butyrate by esterase and lipase enzymes can lead to changes in cellular function and enzyme activity over time . These temporal effects are essential for understanding the long-term impact of 4-Nitrophenyl butyrate on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl butyrate vary with different dosages in animal models. At low doses, the compound can effectively measure esterase and lipase activity without causing significant adverse effects . At high doses, 4-Nitrophenyl butyrate may exhibit toxic effects, including enzyme inhibition and cellular damage . These dosage effects are crucial for determining the safe and effective use of 4-Nitrophenyl butyrate in biochemical assays.

Metabolic Pathways

4-Nitrophenyl butyrate is involved in metabolic pathways related to esterase and lipase activity. The hydrolysis of 4-Nitrophenyl butyrate by these enzymes releases 4-nitrophenolate, which can be further metabolized by cellular processes . This compound interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl butyrate is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence the localization and accumulation of 4-Nitrophenyl butyrate, affecting its activity and function . Understanding the transport and distribution of 4-Nitrophenyl butyrate is essential for studying its biochemical properties and effects on cellular processes.

Subcellular Localization

The subcellular localization of 4-Nitrophenyl butyrate is influenced by targeting signals and post-translational modifications. These factors direct 4-Nitrophenyl butyrate to specific compartments or organelles within the cell, affecting its activity and function . The localization of 4-Nitrophenyl butyrate is crucial for understanding its role in cellular processes and enzyme activity.

準備方法

合成経路と反応条件

4-ニトロフェニルブチレートは、酪酸と4-ニトロフェノールのエステル化によって合成できます。この反応は通常、エステル結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤の使用を含みます。この反応は、エステル生成物の加水分解を防ぐために、無水条件下で行われます。

工業生産方法

工業環境では、4-ニトロフェニルブチレートの生産には、高収率と純度を確保するために連続フロープロセスが関与することがあります。触媒と最適化された反応条件の使用は、エステル化プロセスの効率を高めることができます。生成物は、蒸留または再結晶などの技術によって精製され、所望の化合物が得られます。

化学反応の分析

反応の種類

4-ニトロフェニルブチレートは、主にエステラーゼとリパーゼによって触媒される加水分解反応を受けます。加水分解の結果、4-ニトロフェノールと酪酸が生成されます。この反応は、酵素活性を測定するための生化学アッセイで一般的に使用されます。

一般的な試薬と条件

加水分解: 4-ニトロフェニルブチレートの加水分解は、通常、特定のpHの水性緩衝液中で行われ、多くの場合、pH 7.5のTris-HCl緩衝液が使用されます.

触媒: エステラーゼやリパーゼなどの酵素は、加水分解反応の触媒として使用されます。

主な生成物

4-ニトロフェニルブチレートの加水分解から生成される主な生成物は、4-ニトロフェノールと酪酸です。 4-ニトロフェノールの放出は、415 nmでの特徴的な吸光度により、分光光度計で監視できます .

4. 科学研究への応用

4-ニトロフェニルブチレートは、科学研究において幅広い用途を持っています。

酵素アッセイ: エステラーゼとリパーゼの活性を測定するためのアッセイの基質として広く使用されています。

生化学的研究: この化合物は、酵素触媒反応の速度論とメカニズムを研究するために使用されます。

産業用バイオテクノロジー: 産業用バイオテクノロジーでは、4-ニトロフェニルブチレートは、バイオ触媒やバイオ変換プロセスの用途における酵素製剤をスクリーニングおよび最適化するために使用されます.

医学研究: この化合物は、医学研究において、エステラーゼとリパーゼのさまざまな生理学的および病理学的プロセスにおける役割を研究するために使用されています.

類似化合物との比較

Similar Compounds

4-Nitrophenyl Acetate: Similar to 4-Nitrophenyl Butyrate, this compound is used as a substrate in enzyme assays to measure esterase activity.

4-Nitrophenyl Palmitate: This compound is used to study lipase activity and is hydrolyzed to 4-nitrophenol and palmitic acid.

4-Nitrophenyl Propionate: Another ester used in biochemical assays to investigate enzyme kinetics and mechanisms.

Uniqueness

4-Nitrophenyl Butyrate is unique due to its specific application in measuring esterase and lipase activity. Its hydrolysis releases 4-nitrophenol, which can be easily detected spectrophotometrically, making it a valuable tool in biochemical research .

生物活性

4-Nitrophenyl butyrate (PNPB), also known as p-nitrophenyl butanoate, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzymatic hydrolysis and potential therapeutic applications. This article reviews the biological activity of 4-nitrophenyl butyrate, focusing on its interactions with various enzymes, its metabolic pathways, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 209.201 g/mol

- IUPAC Name : 4-nitrophenyl butanoate

Enzymatic Hydrolysis

4-Nitrophenyl butyrate serves as a substrate for various esterases and lipases, which catalyze its hydrolysis to release 4-nitrophenol. This process is significant in understanding its metabolic fate and potential detoxification mechanisms in biological systems.

Key Findings from Research Studies

-

Esterase Activity :

- A study demonstrated that different esterases present in the circulatory system exhibit varying hydrolytic activities towards 4-nitrophenyl butyrate. For instance, lipoprotein lipase (LPL) and phospholipase A2 (PLA2) showed significant activity, indicating their roles in lipid metabolism and signaling pathways .

- The hydrolysis rate of 4-nitrophenyl butyrate was monitored over time, revealing a rapid initial release of 4-nitrophenol, followed by a slower phase due to enzyme turnover limitations .

-

Comparative Hydrolysis :

- In a comparative study involving rat tissues, it was shown that plasma and liver exhibited the highest hydrolytic activity towards PNPB, suggesting these tissues play critical roles in its metabolism . The results indicated that carboxylesterases preferentially hydrolyze PNPB compared to other substrates like methyl butyrate.

- Impact of Inhibitors :

Therapeutic Applications

Recent research has explored the therapeutic potential of 4-nitrophenyl butyrate in various contexts:

- Cancer Therapy : PNPB has been investigated for its role in enhancing the efficacy of certain chemotherapeutic agents by modulating drug metabolism through esterase activity . This modulation can lead to improved drug availability and reduced toxicity.

- Neuroprotective Effects : Studies have suggested that PNPB may have neuroprotective properties by influencing lipid metabolism and reducing oxidative stress in neuronal cells .

Table 1: Hydrolytic Activity of Various Esterases on 4-Nitrophenyl Butyrate

| Enzyme Type | Hydrolytic Activity (nmol/min/mg protein) |

|---|---|

| Lipoprotein Lipase | 8 |

| Phospholipase A2 | 6 |

| Hormone-sensitive Lipase | 5 |

| Carboxylesterase | Varies by tissue |

Table 2: Comparative Hydrolysis Rates in Rat Tissues

| Tissue Type | Hydrolysis Rate (nmol/min/mg protein) |

|---|---|

| Plasma | 1.44 |

| Liver | 1.04 |

| Lung | Moderate |

| Kidney | Low |

特性

IUPAC Name |

(4-nitrophenyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-10(12)15-9-6-4-8(5-7-9)11(13)14/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVDUMIQZEUTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180955 | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2635-84-9 | |

| Record name | p-Nitrophenyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrophenyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RWS6BQC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。